1-Hydroxy-2-butanone

説明

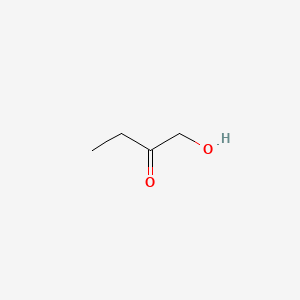

Structure

3D Structure

特性

IUPAC Name |

1-hydroxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-2-4(6)3-5/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAZHVHNLUBROE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063693 | |

| Record name | 2-Butanone, 1-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid; Fruity aroma | |

| Record name | 2-Butanone, 1-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hydroxy-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1701/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

152.00 to 154.00 °C. @ 760.00 mm Hg | |

| Record name | 1-Hydroxy-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031507 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in diethyl ether, Soluble (in ethanol) | |

| Record name | 1-Hydroxy-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1701/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.017-1.022 (20°) | |

| Record name | 1-Hydroxy-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1701/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5077-67-8 | |

| Record name | 1-Hydroxy-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5077-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-2-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005077678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanone, 1-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanone, 1-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxybutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HYDROXY-2-BUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M57N50D82D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Hydroxy-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031507 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Hydroxy-2-butanone: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural information, and key experimental protocols for 1-Hydroxy-2-butanone. All quantitative data has been summarized into structured tables for ease of reference. Detailed methodologies for synthesis and analysis are provided, along with a visual representation of a key synthetic pathway.

Chemical and Physical Properties

This compound is a colorless liquid with a fruity aroma.[1] It is a primary alpha-hydroxy ketone, functionally related to butan-2-one and butane-1,2-diol.[1][2] This compound is found naturally in coffee and mushrooms.[2]

| Property | Value | Source |

| Molecular Formula | C₄H₈O₂ | [1][3] |

| Molecular Weight | 88.11 g/mol | [1][4] |

| Boiling Point | 152.0 to 154.0 °C at 760 mmHg | [1][5] |

| Density | 1.017 - 1.022 g/cm³ at 20°C | [1] |

| Flash Point | 60.0 °C (140.0 °F) TCC | [5] |

| Solubility | Insoluble in water; Soluble in diethyl ether and ethanol. | [1] |

| Refractive Index | 1.417 - 1.423 | [1] |

| Vapor Pressure | 0.854 mmHg at 25.0 °C (estimated) | [5] |

| Melting Point | 15 °C (estimate) | [4][6] |

Structural Information

The structural identifiers for this compound are crucial for its unambiguous identification in research and development.

| Identifier | Value | Source |

| IUPAC Name | 1-hydroxybutan-2-one | [1] |

| CAS Number | 5077-67-8 | [3] |

| SMILES | CCC(=O)CO | [1][7] |

| InChI | InChI=1S/C4H8O2/c1-2-4(6)3-5/h5H,2-3H2,1H3 | [1][7] |

| InChIKey | GFAZHVHNLUBROE-UHFFFAOYSA-N | [3] |

| Synonyms | 2-Butanone, 1-hydroxy-; 2-Oxobutanol; Ethyl hydroxymethyl ketone; Propionyl carbinol | [1][3][8] |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 1,2-butanediol using whole cells of engineered E. coli. This method is noted for its high efficiency and stereospecificity.[9]

Materials:

-

Engineered E. coli cells expressing a suitable dehydrogenase (e.g., (2R, 3R)-butanediol dehydrogenase or (2S, 3S)-butanediol dehydrogenase from Serratia sp. T241)[9]

-

1,2-Butanediol (substrate)

-

Potassium phosphate buffer (50 mM, pH 8.0)

-

Luria-Bertani (LB) medium

-

Isopropyl-β-D-thiogalactopyranoside (IPTG) for induction

Procedure:

-

Cultivation of Engineered E. coli : Culture the engineered E. coli strain in LB medium at 37°C. Induce protein expression by adding IPTG to a final concentration of 0.5 mM when the culture reaches the appropriate cell density. Continue incubation at a lower temperature (e.g., 18°C) for an extended period (e.g., 24 hours) to ensure proper protein folding.[9]

-

Cell Harvesting : Harvest the cells by centrifugation. The resulting wet cell pellet can be used directly for the biotransformation.

-

Biotransformation Reaction : Prepare a reaction mixture containing the wet induced cells (e.g., 40 g/L) and the 1,2-butanediol substrate (e.g., 800 mM) in 50 mM potassium phosphate buffer (pH 8.0).

-

Reaction Conditions : Incubate the reaction mixture for a specified duration (e.g., 12 hours) with agitation.

-

Product Extraction and Analysis : After the reaction, centrifuge the mixture to remove the cells. The supernatant can be extracted with an equal volume of ethyl acetate. The organic phase, containing the this compound product, can then be analyzed by GC or HPLC.[9]

While a detailed, step-by-step protocol was not found in the reviewed literature, the synthesis of this compound can be achieved through the hydrolysis of 1-chloro-2-butanone.[2] This can also be accomplished by heating 1-chloro-2-butanone with potassium formate in methanol.[2][6]

General Reaction Scheme: The reaction involves the nucleophilic substitution of the chlorine atom in 1-chloro-2-butanone by a hydroxyl group (from water in hydrolysis) or a formate group followed by hydrolysis.

Analytical Protocols

Sample Preparation:

-

The supernatant from the biotransformation reaction is extracted with an equal volume of ethyl acetate.[9]

-

An internal standard, such as n-butanol, should be added.[9]

GC Operating Conditions:

-

Injector Temperature: 250 °C[9]

-

Detector Temperature (FID): 300 °C[9]

-

Column Temperature Program:

-

Initial temperature: 80 °C, hold for 5 minutes.

-

Ramp: Increase at a rate of 2 °C/min to 150 °C.[9]

-

A reverse-phase HPLC method can be employed for the analysis of this compound.

Sample Preparation:

-

Filter the aqueous sample before injection.

HPLC Conditions:

-

Column: A reverse-phase column such as Newcrom R1 is suitable.

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier. For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.

-

Detection: UV detection.

Sample Preparation (for liquid samples):

-

Dissolve a small amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

-

Transfer the solution to a standard 5 mm NMR tube.

General Instrument Parameters:

-

Standard 1H and 13C NMR spectra can be acquired on a spectrometer operating at a field strength of, for example, 300 MHz or higher.

-

Chemical shifts should be referenced to the residual solvent peak.

Sample Preparation (for liquid samples - "neat"):

-

Place a small drop of the neat this compound liquid onto a salt plate (e.g., KBr or NaCl).

-

Place a second salt plate on top and gently press to form a thin, even film.

-

Mount the plates in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Record the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Mandatory Visualization

Caption: Biocatalytic synthesis of this compound.

Safety Information

This compound is a flammable liquid and vapor. It causes skin and serious eye irritation.

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this chemical. Work should be conducted in a well-ventilated area.

References

- 1. This compound | C4H8O2 | CID 521300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5077-67-8 [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. This compound, 5077-67-8 [thegoodscentscompany.com]

- 6. 1-Hydroxybutan-2-one|lookchem [lookchem.com]

- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0031507) [hmdb.ca]

- 8. This compound - Wikidata [wikidata.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-Hydroxy-2-butanone (CAS 5077-67-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Hydroxy-2-butanone (CAS 5077-67-8), a versatile alpha-hydroxy ketone. The document details its chemical and physical properties, synthesis methodologies, and analytical procedures. It also explores its applications, particularly as a key intermediate in the synthesis of the antitubercular drug ethambutol, its role as a flavoring agent, and its potential as a biomarker. While information on its direct involvement in specific human signaling pathways is limited, its biological significance in microbial pathogenesis and its antitubercular activity are discussed. This guide is intended to be a valuable resource for professionals in research, and drug development, providing a consolidated source of technical information to support further investigation and application of this compound.

Chemical and Physical Properties

This compound, also known as 2-oxobutanol, is a colorless liquid with a fruity aroma.[1] It is an alpha-hydroxy ketone, a class of organic compounds characterized by a ketone functional group with a hydroxyl group on the adjacent carbon atom.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5077-67-8 | [3] |

| Molecular Formula | C4H8O2 | [3] |

| Molecular Weight | 88.11 g/mol | [4] |

| Appearance | Colorless liquid | [5] |

| Odor | Fruity, coffee-like, sweet, butterscotch | [2] |

| Boiling Point | 160 °C | [3] |

| Melting Point | 15 °C (estimate) | [3] |

| Flash Point | 60 °C | [3] |

| Density | 1.0272 g/cm³ at 20 °C | [3] |

| Solubility | Insoluble in water; soluble in diethyl ether. | [3] |

| Refractive Index | 1.411 | [3] |

Synthesis of this compound

This compound can be synthesized through both chemical and biological methods.

Chemical Synthesis

A common laboratory-scale synthesis involves the oxidation of 1,2-butanediol (BDO).

Materials:

-

1,2-butanediol (BDO)

-

Catalyst (e.g., supported noble metal catalyst)

-

Oxygen gas

-

Solvent (if required)

-

30 mL glass tubes with reflux condensers or a high-pressure reactor (e.g., Hastelloy C)[3]

Procedure (Tube Reaction): [3]

-

Introduce 30 mg of the catalyst into a 30 mL glass tube.

-

Perform three vacuum/oxygen cycles to ensure an oxygen-rich atmosphere.

-

Add 3 mL of a 0.1 M solution of BDO.

-

Heat the mixture to the desired temperature under an oxygen atmosphere with stirring (800 rpm).

-

After the reaction is complete, cool the tube to room temperature.

-

Recover the clear solution by syringe filtration or centrifugation for analysis.

Procedure (High-Pressure Reactor): [3]

-

Introduce 100 mg of the catalyst and 10 mL of a 0.1 M solution of BDO into a 35 mL Hastelloy C reactor.

-

Perform three consecutive pressurization cycles with oxygen followed by evacuation.

-

Adjust the oxygen pressure to 10 bar.

-

Heat the mixture to the desired temperature with mechanical stirring (1300 rpm).

-

After the reaction, cool the reactor to room temperature and depressurize.

-

Recover the clear solution by syringe filtration for analysis.

Other reported chemical synthesis methods include the hydrolysis of 1-chlorobutan-2-one or by heating the chloro compound with potassium formate in methanol.[5]

Enzymatic Synthesis

An efficient and environmentally friendly method for this compound production is through the whole-cell biocatalysis of 1,2-butanediol using engineered E. coli.[6] This method utilizes diol dehydrogenases to catalyze the conversion.

Materials: [6]

-

Engineered E. coli strain expressing a suitable diol dehydrogenase (e.g., from Serratia sp.)

-

Luria-Bertani (LB) medium

-

Antibiotics (for plasmid maintenance)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

-

1,2-butanediol (substrate)

-

Phosphate buffer

Procedure: [6]

-

Cultivate the engineered E. coli strain in LB medium containing the appropriate antibiotic at 37 °C.

-

Induce enzyme expression by adding IPTG when the cell culture reaches a suitable optical density.

-

Continue cultivation at a lower temperature (e.g., 25 °C) for a specified period to allow for protein expression.

-

Harvest the cells by centrifugation and wash them with phosphate buffer.

-

Resuspend the cells in a reaction buffer containing 1,2-butanediol.

-

Incubate the reaction mixture under optimized conditions of temperature and pH.

-

Monitor the production of this compound over time using analytical methods such as GC or HPLC.

-

Upon completion, separate the cells from the reaction mixture by centrifugation to obtain the product in the supernatant.

Diagram of Enzymatic Synthesis Workflow

Caption: Workflow for the enzymatic synthesis of this compound.

Analytical Methods

The quantification and characterization of this compound are typically performed using chromatographic and spectroscopic techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): [3][7]

-

Method: Reverse-phase HPLC is a suitable method for the analysis of this compound.

-

Column: A Bio-Rad Aminex 87H column or a Newcrom R1 column can be used.[3][7]

-

Mobile Phase: A typical mobile phase consists of acetonitrile, water, and an acidifier like phosphoric acid or formic acid for MS compatibility.[7] For the Aminex 87H column, a 5 mM H2SO4 eluent can be employed.[3]

-

Detection: Refractive Index (RI) and UV (at 210 nm) detectors are commonly used.[3]

Gas Chromatography (GC): [6]

-

Method: GC coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is used for both quantification and identification.

-

Column: An Alltech EC-1000 column or a chiral column like Supelco β-DEX™ 120 for stereoisomer analysis.[6]

-

Injector and Detector Temperatures: Typically set around 250 °C and 300 °C, respectively.[6]

-

Oven Program: An example program starts at 80 °C, holds for 5 minutes, and then ramps up to 150 °C at a rate of 2 °C/min.[6]

-

Sample Preparation: The supernatant from the reaction mixture can be extracted with ethyl acetate, with an internal standard such as n-butanol added for quantification.[6]

Spectroscopic Methods

Table 2: Spectroscopic Data for this compound

| Technique | Key Information/Reference |

| ¹H NMR | Predicted spectra are available in public databases such as the Human Metabolome Database (HMDB).[8][9] |

| ¹³C NMR | Predicted spectra are available in public databases. |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available in the NIST WebBook.[10] Predicted GC-MS spectra are also available.[2] |

| Infrared (IR) Spectroscopy | FTIR and Near-IR spectra are available in databases like SpectraBase and PubChem.[4][11] |

Applications and Biological Relevance

Pharmaceutical Intermediate

This compound is a crucial intermediate in the synthesis of ethambutol, a primary drug used in the treatment of tuberculosis.[6][12]

Flavoring Agent

It is used as a flavoring agent in the food industry, imparting coffee, brown, oily, and alcoholic notes with toasted grain characteristics.[5] It is found naturally in foods like coffee and mushrooms.[5]

Potential Biomarker

Research suggests that this compound could serve as a potential biomarker for several conditions:

-

Celiac Disease: It has been linked to this inborn metabolic disorder.[2]

-

Bacterial Pathogenesis: The related "3-hydroxy-2-butanone pathway" is required for the pathogenesis of Pectobacterium carotovorum, a plant pathogen.[13][14] It is also a volatile organic compound released by Listeria monocytogenes.[15]

-

Lung Cancer: It has been identified as a potential biomarker for lung cancer.[15]

Antitubercular Activity

This compound itself has been reported to exhibit antitubercular activity.[16]

Diagram of Applications and Biological Roles

Caption: Applications and biological roles of this compound.

Toxicity and Safety

This compound is classified as a flammable liquid and may cause skin, eye, and respiratory irritation.[4][17]

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H226 | Flammable liquid and vapor |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Statements: Standard precautionary measures for handling flammable and irritant chemicals should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and respiratory protection in well-ventilated areas.[17] Keep away from heat, sparks, and open flames.[17]

While specific comprehensive toxicity studies on this compound are not widely available in the searched literature, a study on the structurally related raspberry ketone (4-(4-hydroxyphenyl)-2-butanone) indicated dose-dependent toxicity in mice, including mortality and pathological changes at high doses.[18]

Conclusion

This compound is a compound of significant interest due to its established role in the pharmaceutical industry and its emerging potential in diagnostics as a biomarker. The availability of both chemical and efficient enzymatic synthesis routes makes it an accessible molecule for further research and development. This technical guide consolidates the current knowledge on its properties, synthesis, analysis, and applications, providing a solid foundation for scientists and researchers working with this versatile alpha-hydroxy ketone. Further studies are warranted to fully elucidate its toxicological profile and to explore its potential roles in biological systems and as a clinical biomarker.

References

- 1. juser.fz-juelich.de [juser.fz-juelich.de]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0031507) [hmdb.ca]

- 3. echemi.com [echemi.com]

- 4. This compound | C4H8O2 | CID 521300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 5077-67-8 [chemicalbook.com]

- 6. Efficient this compound Production from 1,2-Butanediol by Whole Cells of Engineered E. coli [mdpi.com]

- 7. 2-Butanone, 1-hydroxy- | SIELC Technologies [sielc.com]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0031507) [hmdb.ca]

- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031507) [hmdb.ca]

- 10. This compound [webbook.nist.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. The 3-hydroxy-2-butanone pathway is required for Pectobacterium carotovorum pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The 3-Hydroxy-2-Butanone Pathway Is Required for Pectobacterium carotovorum Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. glpbio.com [glpbio.com]

- 17. echemi.com [echemi.com]

- 18. Acute feeding suppression and toxicity of raspberry ketone [4-(4-hydroxyphenyl)-2-butanone] in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Synonyms for 1-Hydroxy-2-butanone (e.g., 2-Oxobutanol, Propionyl carbinol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-2-butanone, an alpha-hydroxy ketone, is a significant organic compound with diverse applications, ranging from its role as a key intermediate in pharmaceutical synthesis to its presence as a natural flavor component. This technical guide provides a comprehensive overview of its synonyms, physicochemical properties, synthesis methodologies, and analytical protocols. The information herein is intended to serve as a valuable resource for professionals in research, development, and quality control.

Synonyms

This compound is known by several other names in scientific literature and commercial contexts. A comprehensive list of these synonyms is provided in Table 1.

Table 1: Synonyms for this compound

| Synonym | CAS Number |

| 2-Oxobutanol | 5077-67-8 |

| Propionyl carbinol | 5077-67-8 |

| Ethyl hydroxymethyl ketone | 5077-67-8 |

| 1-Hydroxybutan-2-one | 5077-67-8 |

| 2-Butanone, 1-hydroxy- | 5077-67-8 |

| 2-Oxo-1-butanol | 5077-67-8 |

| FEMA No. 3173 | 5077-67-8 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. This data is essential for its handling, storage, and application in various experimental and industrial settings.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C4H8O2 |

| Molecular Weight | 88.11 g/mol [1] |

| Appearance | Colorless liquid[2] |

| Odor | Caramellic, sweet, buttery[3] |

| Boiling Point | 152-154 °C at 760 mmHg[3] |

| Density | 1.017-1.022 g/cm³ at 20 °C[4] |

| Refractive Index | 1.417-1.423 at 20 °C[4] |

| Solubility | Soluble in water, diethyl ether, and ethanol[4] |

| Flash Point | 60 °C (140 °F)[5] |

| Vapor Pressure | 1.22 hPa at 20 °C (estimated)[3] |

Synthesis of this compound

This compound can be synthesized through both chemical and biological methods. A prominent biocatalytic route involves the oxidation of 1,2-butanediol.

Experimental Protocol: Biocatalytic Synthesis from 1,2-Butanediol

This protocol outlines the whole-cell biocatalysis for the production of this compound from 1,2-butanediol using engineered E. coli.[3]

1. Materials and Reagents:

-

Engineered E. coli expressing a suitable diol dehydrogenase

-

Luria-Bertani (LB) medium

-

1,2-Butanediol

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Potassium phosphate buffer (50 mM, pH 8.0)

-

Ethyl acetate

-

n-Butanol (internal standard)

2. Procedure:

-

Cultivation of Biocatalyst: Inoculate the engineered E. coli strain in LB medium containing the appropriate antibiotic. Grow the culture at 37 °C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue cultivation at 25 °C for 12 hours.

-

Cell Harvesting: Harvest the cells by centrifugation at 8,000 × g for 10 minutes at 4 °C. Wash the cell pellet twice with 50 mM potassium phosphate buffer (pH 8.0).

-

Biotransformation: Resuspend the wet cells to a concentration of 40 g/L in 50 mM potassium phosphate buffer (pH 8.0) containing 800 mM 1,2-butanediol. The reaction is carried out in a shaking incubator at 30 °C for 24 hours.

-

Extraction and Analysis: After the reaction, centrifuge the mixture to remove the cells. To the supernatant, add an equal volume of ethyl acetate and n-butanol as an internal standard. Vortex vigorously for 5 minutes and centrifuge to separate the phases. The organic phase containing this compound is collected for analysis.

Analytical Methods

Accurate and reliable analytical methods are crucial for the quantification and characterization of this compound.

Gas Chromatography (GC)

Sample Preparation: The ethyl acetate extract obtained from the synthesis protocol can be directly injected into the GC.

GC Conditions:

-

Column: HP-5 (30 m × 0.25 mm, 0.25 μm film thickness) or equivalent.

-

Injector Temperature: 250 °C.

-

Detector (FID) Temperature: 300 °C.

-

Oven Temperature Program: Hold at 80 °C for 5 minutes, then ramp to 150 °C at a rate of 2 °C/min.[3]

-

Carrier Gas: Nitrogen or Helium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 10-20 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O).

-

Filter the solution through a glass wool-plugged pipette into a clean 5 mm NMR tube to remove any particulate matter.

Mass Spectrometry (MS)

Sample Preparation:

-

For GC-MS analysis, the ethyl acetate extract can be used directly.

-

For direct infusion, dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

Application in Drug Synthesis: Ethambutol

This compound is a critical intermediate in the industrial synthesis of Ethambutol, a first-line bacteriostatic agent against Mycobacterium tuberculosis. The synthesis involves the reaction of this compound with ethylenediamine.

Experimental Workflows

The following diagram illustrates a typical workflow for the biocatalytic production and analysis of this compound.

References

Physical properties of 1-hydroxybutan-2-one (boiling point, density, solubility)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxybutan-2-one, also known as 2-oxobutanol, is an alpha-hydroxy ketone that is gaining interest in various scientific fields. It is recognized as a key intermediate in the synthesis of the anti-tuberculosis drug ethambutol.[1][2] This document provides a comprehensive overview of the key physical properties of 1-hydroxybutan-2-one, outlines general experimental protocols for their determination, and presents a relevant biochemical synthesis pathway.

Physical Properties

The physical characteristics of 1-hydroxybutan-2-one are crucial for its handling, application in synthetic chemistry, and for understanding its behavior in biological systems. A summary of its core physical properties is presented in the table below.

| Physical Property | Value | Notes and Conditions |

| Boiling Point | 152.0 °C to 160.05 °C | At standard atmospheric pressure (760.00 mm Hg). The range reflects values from different sources. |

| Density | 1.017 to 1.0272 g/cm³ | At 20 °C. The range indicates data from various suppliers and databases. |

| Solubility | - Water: 721,100 mg/L at 25 °C (estimated) - Organic Solvents: Soluble in diethyl ether and ethanol. | There are conflicting reports regarding water solubility, with some sources stating it is insoluble. The provided quantitative value is an estimation and suggests high solubility. |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the physical properties of a liquid organic compound like 1-hydroxybutan-2-one.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small amount of liquid is the capillary method.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., oil bath on a hot plate)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source

Procedure:

-

A small amount of 1-hydroxybutan-2-one is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

The assembly is placed in a Thiele tube or an oil bath.

-

The apparatus is heated slowly and uniformly.

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.

-

The heat source is removed, and the liquid is allowed to cool.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Density Determination

Density is the mass of a substance per unit volume. For a liquid like 1-hydroxybutan-2-one, it can be determined by measuring the mass of a known volume.

Apparatus:

-

Pycnometer or a graduated cylinder and an electronic balance

-

Thermometer

-

Water bath (for temperature control)

Procedure:

-

The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an electronic balance.

-

A known volume of 1-hydroxybutan-2-one is added to the pycnometer or graduated cylinder. The volume should be read carefully from the meniscus.

-

The temperature of the liquid is recorded.

-

The mass of the container with the liquid is measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty container from the mass of the container with the liquid.

-

The density is calculated by dividing the mass of the liquid by its volume. It is crucial to maintain a constant temperature during the measurement as density is temperature-dependent.

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a general guide, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

Apparatus:

-

Test tubes

-

Graduated pipettes

-

Vortex mixer or shaker

Procedure for Qualitative Solubility:

-

A small, measured amount of 1-hydroxybutan-2-one (e.g., 0.1 mL) is placed in a test tube.

-

A small volume of the solvent (e.g., water, ethanol, diethyl ether) is added (e.g., 1 mL).

-

The mixture is agitated vigorously using a vortex mixer or by shaking.

-

The mixture is observed to see if the 1-hydroxybutan-2-one has completely dissolved to form a clear, homogeneous solution.

-

If it dissolves, more solute can be added to determine if it is sparingly soluble or very soluble. If it does not dissolve, it is classified as insoluble.

Biochemical Synthesis Workflow

1-Hydroxybutan-2-one is a valuable precursor in pharmaceutical synthesis. One notable application is in the production of the anti-tuberculosis drug ethambutol. Furthermore, biotechnological routes for its synthesis are being explored, such as the biotransformation of 1,2-butanediol using engineered microorganisms. The following diagram illustrates the workflow for the production of 1-hydroxybutan-2-one from 1,2-butanediol using engineered E. coli.

Caption: Biotransformation workflow of 1,2-butanediol to 1-hydroxybutan-2-one.

References

Spectroscopic Profile of 1-Hydroxy-2-butanone: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 1-Hydroxy-2-butanone (CAS No: 5077-67-8), a primary alpha-hydroxy ketone. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols and visual diagrams to aid in data interpretation and application.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for this compound, presented in tabular format for clarity and comparative analysis.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted and reported chemical shifts for ¹H and ¹³C NMR of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) in D₂O | Multiplicity |

| CH₃ (Position 4) | 0.89 | t (triplet) |

| CH₂ (Position 3) | 2.58 | q (quartet) |

| CH₂OH (Position 1) | 4.19 | s (singlet) |

Data sourced from the Human Metabolome Database (predicted, 400 MHz).[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-4 (CH₃) | 7.9 |

| C-3 (CH₂) | 36.9 |

| C-1 (CH₂OH) | Not specified |

| C-2 (C=O) | 209.3 |

IR spectroscopy identifies functional groups within a molecule based on their characteristic absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3550 - 3230 | Broad | O-H stretch (alcohol) |

| ~2900 - 3000 | Medium-Strong | C-H stretch (alkyl) |

| ~1700 - 1725 | Strong | C=O stretch (ketone) |

| ~1120 - 1030 | Medium | C-O stretch (alcohol) |

Data interpreted from characteristic functional group absorption regions for alpha-hydroxy ketones.[3][4]

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data (EI-MS) for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Plausible Fragment Ion |

| 88 | Low | [M]⁺ (Molecular Ion) |

| 57 | High | [CH₃CH₂CO]⁺ |

| 31 | Medium | [CH₂OH]⁺ |

| 29 | High | [CH₃CH₂]⁺ |

Data sourced from the NIST WebBook and PubChem.[5][6][7]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a liquid sample like this compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a 5 mm NMR tube. The use of deuterated solvents is crucial to avoid large solvent signals in the ¹H NMR spectrum.[8]

-

Instrument Setup: The analysis is typically performed on a 300 or 400 MHz NMR spectrometer.[1] The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phase-corrected, and the baseline is corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.[2][9]

-

Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR, a small drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).[10][11]

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is necessary to subtract the spectral contributions of the instrument and the ambient environment.

-

Sample Spectrum: The sample is applied to the crystal, and the sample spectrum is acquired. The instrument collects multiple scans, which are averaged to improve the signal-to-noise ratio.

-

Data Processing: The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum. The spectrum is typically analyzed in the range of 4000 to 400 cm⁻¹.[5]

-

Sample Introduction: As this compound is a volatile liquid, it can be introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct injection port.[12] For GC-MS, the sample is injected into the GC, where it is vaporized and separated from other components before entering the mass spectrometer.

-

Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺) and fragment ions.[13]

-

Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Data Visualization

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Plausible fragmentation pathway of this compound in EI-MS.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031507) [hmdb.ca]

- 2. docbrown.info [docbrown.info]

- 3. infrared spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of acetoin image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. This compound | C4H8O2 | CID 521300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetoin C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 13. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

Natural occurrence of 1-Hydroxy-2-butanone (e.g., in coffee, mushrooms)

An In-depth Technical Guide to the Natural Occurrence of 1-Hydroxy-2-butanone

Abstract

This compound is a naturally occurring alpha-hydroxy ketone found in various foods and natural products.[1] It is recognized for its sweet, butterscotch, and coffee-like aroma, contributing significantly to the flavor profiles of roasted coffee and certain mushrooms.[2] This technical guide provides a comprehensive overview of its natural sources, formation pathways, and the analytical methodologies employed for its identification and quantification. Detailed experimental protocols and workflow visualizations are provided for researchers, scientists, and professionals in the fields of food science, natural product chemistry, and drug development.

Natural Occurrence

This compound has been identified in a variety of natural matrices. Its presence is most notably documented in thermally processed foods and certain fungi.

-

Coffee: The compound is a well-known volatile constituent of both Arabica and Robusta coffee. It is formed during the roasting process and contributes to the characteristic sweet and caramelic notes of the final beverage.[3][4]

-

Mushrooms: Several varieties of mushrooms naturally contain this compound. It has been detected in common mushrooms (Agaricus bisporus), oyster mushrooms (Pleurotus ostreatus), and pine-mushrooms (Tricholoma matsutake), where it is part of the complex aroma profile.[5] In cooked pine-mushrooms, it is considered a major aroma-active compound with a buttery scent.[5]

-

Other Sources: The compound has also been reported as a constituent of wood smoke and has been isolated from Bamboo Juice.[6][7]

Biosynthesis and Formation Pathways

The formation of this compound in food products is primarily a result of thermal degradation and chemical reactions between precursors during cooking.

-

Maillard Reaction: In coffee roasting and the cooking of mushrooms, this compound is a product of the Maillard reaction. This complex cascade of non-enzymatic browning reactions occurs between amino acids and reducing sugars at elevated temperatures. The pathway involves the formation of dicarbonyl intermediates which then undergo further reactions, such as retro-aldol condensation, to yield alpha-hydroxy ketones like this compound.

-

Microbial Synthesis: While less common in its natural occurrence in food, biotechnological production routes have been explored. Engineered E. coli containing diol dehydrogenases can efficiently oxidize 1,2-butanediol to produce this compound, highlighting a potential biosynthetic route.[8][9]

References

- 1. This compound | C4H8O2 | CID 521300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. Identification of Key Aroma-Active Compounds in Commercial Coffee Using GC-O/AEDA and OAV Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 5077-67-8 [m.chemicalbook.com]

- 5. Characterization of aroma-active compounds in raw and cooked pine-mushrooms (Tricholoma matsutake Sing.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, 5077-67-8 [thegoodscentscompany.com]

- 7. glpbio.com [glpbio.com]

- 8. Efficient this compound Production from 1,2-Butanediol by Whole Cells of Engineered E. coli [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-Hydroxy-2-butanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-Hydroxy-2-butanone, a key intermediate in various chemical and pharmaceutical applications. The document details both chemical and biological synthesis routes, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.

Executive Summary

This compound, also known as 2-oxobutanol, is a valuable building block in organic synthesis. Its synthesis can be broadly categorized into chemical and biological methods. Chemical routes often involve the oxidation of diols or the substitution of halo-ketones, while biological pathways utilize enzymatic transformations for a more selective synthesis. This guide aims to provide a comparative analysis of these methods to aid researchers in selecting the most suitable pathway for their specific needs.

Chemical Synthesis Pathways

Chemical synthesis offers several routes to this compound, primarily through the oxidation of 1,2-butanediol and the nucleophilic substitution of 1-chloro-2-butanone.

Oxidation of 1,2-Butanediol

The oxidation of 1,2-butanediol is a direct and common method for the synthesis of this compound. This transformation can be achieved using various oxidizing agents and catalytic systems.

A highly effective method involves the use of a mixed metal oxide catalyst. A catalyst composition of CuO:ZnO:ZrO₂:Al₂O₃ in a 12:1:2:2 ratio has been reported to yield a molar fraction of 98.1% of this compound[1].

Experimental Protocol: Catalytic Oxidation of 1,2-Butanediol (Generalized)

-

Reactants: 1,2-Butanediol, mixed metal oxide catalyst (e.g., CuO:ZnO:ZrO₂:Al₂O₃).

-

Apparatus: High-temperature tube furnace reactor.

-

Procedure:

-

The mixed metal oxide catalyst is prepared and activated.

-

A solution of 1,2-butanediol in a suitable solvent (or neat) is vaporized and passed through the heated catalyst bed in the tube furnace.

-

The reaction temperature is maintained between 200-300°C.

-

The product stream is cooled and collected.

-

This compound is isolated and purified from the collected liquid, typically by distillation.

-

-

Work-up and Purification: The crude product is subjected to fractional distillation under reduced pressure to obtain pure this compound.

Synthesis from 1-Chloro-2-butanone

1-Chloro-2-butanone serves as a precursor to this compound through nucleophilic substitution reactions.

Direct hydrolysis of 1-chloro-2-butanone can yield this compound. This reaction is typically carried out in an aqueous medium.

Experimental Protocol: Hydrolysis of 1-Chloro-2-butanone (Generalized)

-

Reactants: 1-Chloro-2-butanone, water, and optionally a phase-transfer catalyst.

-

Apparatus: Round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Procedure:

-

1-Chloro-2-butanone is dissolved in a suitable solvent mixture, which may include water.

-

The solution is heated to reflux for a specified period to facilitate the hydrolysis reaction.

-

The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

-

Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by distillation.

A two-step process involving an initial reaction with potassium formate followed by hydrolysis of the resulting ester is another viable route.[2]

Experimental Protocol: Reaction of 1-Chloro-2-butanone with Potassium Formate (Generalized)

-

Reactants: 1-Chloro-2-butanone, potassium formate, methanol.

-

Apparatus: Round-bottom flask with a reflux condenser and stirring mechanism.

-

Procedure:

-

A mixture of 1-Chloro-2-butanone and potassium formate in methanol is prepared.

-

The mixture is heated to reflux with stirring for several hours.

-

The reaction leads to the formation of a formate ester intermediate.

-

The intermediate is then hydrolyzed in situ or in a separate step to yield this compound.

-

-

Work-up and Purification: The reaction mixture is cooled, and the solid by-products are filtered off. The filtrate is concentrated under reduced pressure, and the residue is purified by distillation to isolate this compound.

Biological Synthesis Pathways

Biological methods, leveraging the specificity of enzymes, offer an alternative approach to the synthesis of this compound, often with high selectivity and under milder reaction conditions.

Biotransformation of 1,2-Butanediol using Engineered E. coli

Whole cells of engineered Escherichia coli expressing diol dehydrogenases have been successfully used for the production of this compound from 1,2-butanediol.[1]

Experimental Protocol: Biotransformation of 1,2-Butanediol

-

Biocatalyst: Whole cells of E. coli co-expressing (2R,3R)- or (2S,3S)-butanediol dehydrogenase, NADH oxidase, and hemoglobin protein.

-

Substrate: (R)-1,2-Butanediol or (S)-1,2-Butanediol.

-

Reaction Medium: 50 mM potassium phosphate buffer (pH 8.0).

-

Procedure:

-

The engineered E. coli cells are cultivated and induced to express the desired enzymes.

-

The cells are harvested and resuspended in the reaction buffer.

-

The substrate (1,2-butanediol) is added to the cell suspension.

-

The reaction is carried out at a controlled temperature (e.g., 30°C) with agitation.

-

The formation of this compound is monitored over time using GC or HPLC.

-

-

Work-up and Purification: After the reaction, the cells are removed by centrifugation. The supernatant containing this compound can be subjected to extraction and further purification by distillation if required.

Bacterial Oxidation with Aspergillus niger

Quantitative Data Summary

The following table summarizes the available quantitative data for the different synthesis pathways of this compound.

| Synthesis Pathway | Starting Material | Catalyst/Biocatalyst | Key Reaction Conditions | Yield/Product Purity | Reference |

| Chemical Synthesis | |||||

| Catalytic Oxidation | 1,2-Butanediol | CuO:ZnO:ZrO₂:Al₂O₃ (12:1:2:2) | High Temperature (Vapor Phase) | 98.1% (molar fraction) | [1] |

| Hydrolysis | 1-Chloro-2-butanone | Water | Reflux | Data not available | [2] |

| Reaction with Formate | 1-Chloro-2-butanone | Potassium Formate | Reflux in Methanol | Data not available | [2] |

| Biological Synthesis | |||||

| Biotransformation | (R)-1,2-Butanediol (440 mM) | Engineered E. coli | pH 8.0, 30°C | 341.35 mM (77.6% yield) | [1] |

| Biotransformation | (S)-1,2-Butanediol (360 mM) | Engineered E. coli | pH 8.0, 30°C | 188.80 mM (52.4% yield) | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships in the synthesis pathways.

Caption: Chemical synthesis pathways for this compound.

Caption: Biological synthesis pathway for this compound.

Conclusion

This technical guide has outlined the principal chemical and biological methodologies for the synthesis of this compound. The chemical oxidation of 1,2-butanediol with mixed metal oxide catalysts and the biotransformation of 1,2-butanediol using engineered E. coli represent highly efficient routes with reported high yields or product purities. The choice of synthesis pathway will ultimately depend on factors such as desired scale, purity requirements, and available resources. The provided experimental protocols and comparative data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

An In-depth Technical Guide to 1-Hydroxy-2-butanone: A Primary Alpha-Hydroxy Ketone for Researchers and Drug Development Professionals

An overview of the chemical properties, synthesis, and applications of 1-hydroxy-2-butanone, a versatile primary alpha-hydroxy ketone with significant relevance in pharmaceutical and chemical industries.

Introduction

This compound (also known as 2-oxobutanol) is a primary alpha-hydroxy ketone, a class of organic compounds characterized by a hydroxyl group on the carbon atom adjacent to a carbonyl group.[1][2] This structural motif imparts unique chemical reactivity, making it a valuable intermediate in various synthetic processes. Notably, it is a key precursor in the industrial synthesis of ethambutol, a first-line anti-tuberculosis medication.[3][4] Beyond its pharmaceutical importance, this compound is a naturally occurring compound found in sources such as bamboo juice and tomato leaves, and is also utilized as a flavoring agent in the food industry.[2][5] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, detailed synthesis protocols, spectral characterization, and known applications, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties

This compound is a colorless liquid with a characteristic sweet, buttery, and coffee-like aroma.[2] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₄H₈O₂ | [6] |

| Molecular Weight | 88.11 g/mol | [6] |

| CAS Number | 5077-67-8 | [6] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 152-154 °C at 760 mmHg | [6] |

| Density | 1.017-1.022 g/cm³ at 20 °C | [6] |

| Solubility | Soluble in ethanol and diethyl ether; sparingly soluble in water. | [6] |

| Flash Point | 60 °C (140 °F) | [7] |

| Refractive Index | 1.417-1.423 | [6] |

Synthesis of this compound

The most common and industrially significant method for the synthesis of this compound is the oxidation of 1,2-butanediol.[4] This transformation can be achieved through both chemical and biocatalytic methods.

Chemical Synthesis: Oxidation of 1,2-Butanediol

The chemical oxidation of 1,2-butanediol to this compound can be performed using various oxidizing agents. A general laboratory-scale procedure is outlined below.

Experimental Protocol:

Materials:

-

1,2-Butanediol

-

Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Dess-Martin periodinane, or a catalytic system like TEMPO/NaOCl)

-

Anhydrous dichloromethane (CH₂Cl₂) or other suitable solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-butanediol in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add the oxidizing agent to the cooled solution with constant stirring. The reaction is often exothermic and the temperature should be maintained around 0-5 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain pure this compound.

Note: The choice of oxidizing agent and reaction conditions may need to be optimized for yield and purity.

Biocatalytic Synthesis using Engineered E. coli

A more sustainable and selective method for the synthesis of this compound involves the use of whole-cell biocatalysts. Engineered Escherichia coli expressing specific dehydrogenases can efficiently oxidize 1,2-butanediol.[4]

Experimental Protocol:

Materials:

-

Engineered E. coli strain expressing a suitable diol dehydrogenase.

-

Luria-Bertani (LB) medium with appropriate antibiotic for selective growth.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for protein expression induction.

-

1,2-Butanediol (substrate).

-

Phosphate buffer.

-

Centrifuge.

-

Shaking incubator.

Procedure:

-

Cultivation of Engineered E. coli : Inoculate a single colony of the engineered E. coli strain into LB medium containing the appropriate antibiotic. Grow the culture overnight in a shaking incubator at 37 °C.

-

Induction of Enzyme Expression : Inoculate a larger volume of fresh LB medium with the overnight culture. Grow at 37 °C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 16-25 °C) for several hours or overnight.

-

Whole-Cell Biotransformation : Harvest the cells by centrifugation. Wash the cell pellet with phosphate buffer. Resuspend the cells in a fresh reaction buffer containing a known concentration of 1,2-butanediol.

-

Reaction and Monitoring : Carry out the biotransformation in a shaking incubator at a controlled temperature and pH. Monitor the formation of this compound over time using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Product Isolation : After the reaction reaches completion, separate the cells from the reaction mixture by centrifugation. The supernatant containing the product can be further purified if necessary.

Diagram of the biocatalytic synthesis workflow:

Caption: Workflow for the biocatalytic synthesis of this compound.

Spectral Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for each of the four carbon atoms.

(Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent used).[8][9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3400 cm⁻¹ is indicative of the O-H stretching of the hydroxyl group. A strong, sharp peak around 1715 cm⁻¹ corresponds to the C=O stretching of the ketone.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z = 88. The fragmentation pattern will include characteristic peaks resulting from the loss of small molecules or radicals.[10]

Applications in Drug Development and Research

Intermediate for Ethambutol Synthesis

The primary application of this compound in the pharmaceutical industry is as a crucial intermediate in the synthesis of ethambutol.[3] Ethambutol is an essential medication used in the treatment of tuberculosis, a disease caused by the bacterium Mycobacterium tuberculosis.[11] The synthesis of ethambutol involves the reaction of this compound with ethylenediamine.

Diagram of the role of this compound in Ethambutol synthesis:

References

- 1. rsc.org [rsc.org]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0031507) [hmdb.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | Antibiotic | Endogenous Metabolite | TargetMol [targetmol.com]

- 6. This compound | C4H8O2 | CID 521300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. Page loading... [guidechem.com]

- 9. This compound(5077-67-8) 1H NMR spectrum [chemicalbook.com]

- 10. This compound [webbook.nist.gov]

- 11. unisciencepub.com [unisciencepub.com]

An In-depth Technical Guide to the Thermochemical Properties of 1-Hydroxy-2-butanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxy-2-butanone (CAS 5077-67-8), a primary alpha-hydroxy ketone, is a compound of interest in various fields, including flavor and fragrance, organic synthesis, and as a potential biomarker.[1] A thorough understanding of its thermochemical properties is crucial for process design, safety assessments, and modeling its behavior in chemical and biological systems. This technical guide provides a comprehensive overview of the available thermochemical and physical data for this compound. It has been noted that while numerous physical properties have been experimentally determined, a significant portion of the thermochemical data relies on computational estimations. This guide also outlines the general experimental protocols for determining key thermochemical parameters, offering a framework for future experimental investigations.

Introduction

This compound, also known as 2-oxobutanol, is a colorless liquid with a characteristic sweet, coffee-like aroma.[2] It is structurally related to butan-2-one and butane-1,2-diol.[2] Its presence has been reported in natural sources such as coffee and mushrooms. The molecule's bifunctionality, containing both a hydroxyl and a carbonyl group, makes it a versatile intermediate in organic synthesis. An accurate and comprehensive dataset of its thermochemical properties is essential for optimizing reaction conditions, ensuring process safety, and for the development of predictive models in areas such as drug design and metabolism studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values have been compiled from various chemical databases and literature sources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Unit | Source(s) |

| Molecular Formula | C4H8O2 | - | [3] |

| Molecular Weight | 88.11 | g/mol | [2][3] |

| CAS Registry Number | 5077-67-8 | - | [3] |

| Appearance | Colorless liquid | - | [2] |

| Boiling Point | 152.0 - 154.0 | °C at 760 mmHg | [2] |

| Melting Point (estimate) | 15 | °C | [4] |

| Density | 1.017 - 1.022 | g/cm³ at 20°C | [2] |

| Refractive Index | 1.417 - 1.423 | - | [2] |

| Flash Point | 60.0 | °C | [5] |

| Solubility | Soluble in water, ethanol, and diethyl ether. | - | [2] |

Thermochemical Properties

The thermochemical properties of a substance are fundamental to understanding its energy content and behavior in chemical reactions. For this compound, a combination of calculated and limited experimental data is available.

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states.

Table 2: Standard Enthalpy of Formation of this compound

| Property | Value | Unit | Method | Source |

| Enthalpy of Formation (gas, ΔfH°gas) | -390.70 | kJ/mol | Joback Method (Calculated) | [6] |

Note: The Joback method is a group contribution method used for the prediction of thermochemical properties of organic compounds. The value presented is an estimation and has not been experimentally verified.

Gibbs Free Energy of Formation

The standard Gibbs free energy of formation (ΔfG°) represents the change in Gibbs free energy that accompanies the formation of one mole of a substance in its standard state from its constituent elements in their standard states.

Table 3: Standard Gibbs Free Energy of Formation of this compound

| Property | Value | Unit | Method | Source |

| Gibbs Free Energy of Formation (ΔfG°) | -282.94 | kJ/mol | Joback Method (Calculated) | [6] |

Note: This value is also an estimation derived from the Joback group contribution method.

Other Thermochemical Properties

A variety of other thermochemical and related properties are available for this compound, primarily from computational estimations. These are summarized in Table 4.

Table 4: Other Thermochemical and Related Properties of this compound

| Property | Value | Unit | Source(s) |

| Ideal Gas Heat Capacity (Cp,gas) | - | J/mol·K | [6] |

| Enthalpy of Vaporization (ΔvapH°) | - | kJ/mol | [6] |

| Enthalpy of Fusion (ΔfusH°) | - | kJ/mol | [6] |

| Critical Temperature (Tc) | - | K | [6] |

| Critical Pressure (Pc) | - | kPa | [6] |

| Critical Volume (Vc) | - | m³/kmol | [6] |

Note: Specific values for these properties are available in the source database but are computationally derived.

Experimental Protocols for Thermochemical Data Determination

The lack of extensive experimental thermochemical data for this compound highlights the need for future research. The following are generalized experimental protocols for determining key thermochemical properties, which can be adapted for this specific compound.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion (ΔcH°) can be experimentally determined using a bomb calorimeter. This value can then be used to calculate the standard enthalpy of formation.

Experimental Workflow:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within the bomb calorimeter.

-

Assembly and Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen.

-

Calorimeter Setup: The bomb is placed in a well-insulated water bath of known volume, and the initial temperature is recorded.

-

Ignition and Data Acquisition: The sample is ignited via an electrical fuse, and the temperature change of the water bath is monitored until a thermal equilibrium is reached.

-

Calculation: The heat released during combustion is calculated from the temperature change and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). The enthalpy of combustion is then determined on a molar basis.

-

Correction Factors: Corrections are applied for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire.

Caption: Generalized workflow for determining the enthalpy of combustion.

Heat Capacity by Differential Scanning Calorimetry (DSC)

The heat capacity (Cp) of this compound in its liquid phase can be measured using a differential scanning calorimeter.

Experimental Protocol:

-

Baseline Measurement: An empty sample pan and an empty reference pan are heated in the DSC at a constant rate to obtain a baseline heat flow.

-

Standard Measurement: A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan, and the measurement is repeated under the same conditions.

-

Sample Measurement: A known mass of this compound is hermetically sealed in the sample pan, and the measurement is repeated.

-

Calculation: The heat capacity of the sample is calculated by comparing the heat flow signals from the baseline, standard, and sample runs.

Interrelation of Thermochemical Properties

The various thermochemical properties are interconnected through the fundamental laws of thermodynamics. Understanding these relationships is crucial for data validation and for calculating properties that are difficult to measure directly.

Caption: Relationship between key thermochemical properties.

Conclusion

This technical guide has synthesized the available physicochemical and thermochemical data for this compound. While a solid foundation of physical properties exists, there is a clear gap in the experimentally determined thermochemical data. The provided computational values serve as useful estimates but should be used with caution. The outlined experimental protocols offer a roadmap for future studies to establish a more robust and experimentally validated thermochemical profile for this important compound. Such data will be invaluable for researchers, scientists, and drug development professionals in their respective applications.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C4H8O2 | CID 521300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 5077-67-8 [thegoodscentscompany.com]

- 4. Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. This compound (CAS 5077-67-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

The Biological Role of 1-Hydroxy-2-butanone in Human Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxy-2-butanone, an alpha-hydroxy ketone, is increasingly recognized for its presence in human metabolism and its potential as a biomarker. While traditionally known as a metabolite of the industrial solvent 2-butanone, recent findings indicate its status as an endogenous metabolite, detectable in human feces. This technical guide provides a comprehensive overview of the current understanding of this compound's biological role, metabolic pathways, and its association with certain health conditions. It is intended to serve as a resource for researchers and professionals in the fields of biochemistry, toxicology, and drug development, offering insights into the metabolic fate and potential physiological significance of this small molecule. The guide includes available quantitative data, detailed hypothetical experimental protocols for its analysis, and diagrams of its known and potential metabolic pathways.

Introduction

This compound (also known as 2-oxobutanol) is a small organic molecule characterized by a hydroxyl group on the first carbon and a ketone group on the second carbon of a butane chain. It has been identified in various food sources, such as coffee and mushrooms, and is also used as a flavoring agent.[1] While its presence as a metabolite of the xenobiotic 2-butanone has been documented, its classification as an endogenous human metabolite opens new avenues for research into its physiological and pathophysiological roles.[1] Of particular interest is its reported association with celiac disease, suggesting a potential role as a biomarker for this condition.[1] This guide aims to consolidate the existing knowledge on this compound and provide a framework for future research.

Metabolic Pathways of this compound